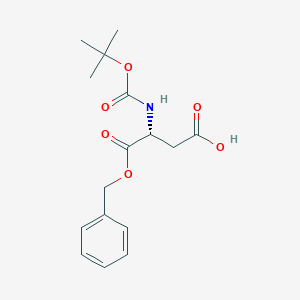

Boc-D-Asp-OBzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRWTKQWSXGSTM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471926 | |

| Record name | Boc-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92828-64-3 | |

| Record name | Boc-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Asp-OBzl: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-D-aspartic acid α-benzyl ester (Boc-D-Asp-OBzl) is a pivotal building block in synthetic organic chemistry, most notably in the realm of solid-phase peptide synthesis (SPPS). Its unique structural features, comprising a temporary Boc protecting group on the α-amino group and a semi-permanent benzyl ester on the α-carboxyl group, make it an essential reagent for the controlled, stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its application in peptide synthesis.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 92828-64-3 | [1] |

| Molecular Formula | C₁₆H₂₁NO₆ | [1] |

| Molecular Weight | 323.3 g/mol | [1] |

| MDL Number | MFCD00038264 | [1] |

| PubChem ID | 4450951 |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | White to off-white powder | |

| Melting Point | 93 - 99 °C | |

| Optical Rotation | [α]²⁰_D = +24 ± 2º (c=1 in MeOH) | |

| Solubility | Soluble in ethanol (100 mg/mL with sonication) | |

| Storage | 0 - 8 °C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves two key steps: the protection of the α-amino group of D-aspartic acid with a Boc group, and the selective esterification of the α-carboxyl group with a benzyl group.

1. Boc Protection of D-Aspartic Acid:

-

Materials: D-aspartic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Dioxane, Water, Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve D-aspartic acid in a 1:1 mixture of dioxane and water.

-

Adjust the pH of the solution to approximately 9-10 with a 1M NaOH solution.

-

Add (Boc)₂O (1.1 equivalents) to the solution while stirring vigorously.

-

Maintain the pH at 9-10 by the dropwise addition of 1M NaOH.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a 1M HCl solution.

-

Extract the product, Boc-D-aspartic acid, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

2. α-Benzylation of Boc-D-Aspartic Acid:

-

Materials: Boc-D-aspartic acid, Benzyl alcohol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Boc-D-aspartic acid in anhydrous DCM.

-

Add benzyl alcohol (1.0 equivalent) and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Purification by High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample.

-

Run the gradient program.

-

Analyze the resulting chromatogram for the main product peak and any impurities.

-

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum. Expected signals include those for the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methylene and methine protons of the aspartic acid backbone, the methylene protons of the benzyl group (singlet, ~5.1 ppm), and the aromatic protons of the benzyl group (~7.3 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbons of the Boc group, the carbonyl carbons of the ester and carbamate, the carbons of the aspartic acid backbone, and the carbons of the benzyl group.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Boc/Bzl strategy of SPPS. This methodology relies on the differential acid lability of the Boc and benzyl protecting groups. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more stable benzyl group requires a strong acid, such as hydrofluoric acid (HF), for cleavage.

Boc-SPPS Workflow

The general cycle for incorporating an amino acid using the Boc strategy is as follows:

Caption: General workflow of a single cycle in Boc-based Solid-Phase Peptide Synthesis.

Final Cleavage

Upon completion of the peptide chain assembly, the final step involves the removal of all protecting groups and cleavage of the peptide from the resin support.

Caption: Workflow for the final cleavage and purification of the synthesized peptide.

Conclusion

This compound is an indispensable tool for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding of its chemical and physical properties, coupled with robust protocols for its synthesis, purification, and application, is crucial for the successful synthesis of high-quality peptides. This guide provides a foundational resource to aid in the effective utilization of this important building block.

References

An In-depth Guide to the Synthesis of N-Boc-D-aspartic acid α-benzyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-D-aspartic acid α-benzyl ester, a key building block in peptide synthesis and drug development. The document details a strategic synthetic approach, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.

Introduction

N-Boc-D-aspartic acid α-benzyl ester, also known as N-(tert-butoxycarbonyl)-D-aspartic acid 1-benzyl ester, is a valuable derivative of the non-proteinogenic amino acid D-aspartic acid. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the α-carboxylic acid allows for selective chemical manipulations at the β-carboxylic acid position. This makes it a crucial intermediate for the synthesis of complex peptides, peptidomimetics, and other pharmaceutical compounds.[1][2] The regioselective synthesis of this molecule is paramount to avoid the formation of the isomeric β-benzyl ester.

Synthetic Strategy and Workflow

The most effective strategy for the regioselective synthesis of N-Boc-D-aspartic acid α-benzyl ester involves a three-step process. This approach ensures the selective protection of the amine and subsequent esterification of the desired carboxylic acid, minimizing the formation of isomeric byproducts.

The overall workflow can be visualized as follows:

Caption: Synthetic workflow for N-Boc-D-aspartic acid α-benzyl ester.

Experimental Protocols

This section details the experimental procedures for the synthesis of N-Boc-D-aspartic acid α-benzyl ester, based on established methodologies for amino acid protection and esterification.

Step 1: Synthesis of N-Boc-D-aspartic acid

The first step involves the protection of the amino group of D-aspartic acid with a tert-butoxycarbonyl (Boc) group.

Protocol:

-

Suspend D-aspartic acid in a 1:1 mixture of dioxane and water.

-

Adjust the pH of the mixture to 10-11 with a suitable base (e.g., sodium hydroxide).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the pH with the base.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with an organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., hydrochloric acid or citric acid).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-aspartic acid as a white solid.

Step 2: Synthesis of N-Boc-D-aspartic acid β-methyl ester

To ensure the regioselective benzylation of the α-carboxylic acid, the β-carboxylic acid is first protected, for example, as a methyl ester.

Protocol:

-

Dissolve N-Boc-D-aspartic acid in methanol.

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-Boc-D-aspartic acid β-methyl ester.

Step 3: Synthesis of N-Boc-D-aspartic acid α-benzyl ester

The final step is the benzylation of the free α-carboxylic acid. This method is adapted from a patented procedure for the corresponding L-enantiomer.[3]

Protocol:

-

Dissolve N-Boc-D-aspartic acid β-methyl ester in a suitable organic solvent such as acetonitrile, dimethylformamide (DMF), or acetone.[3]

-

Add a base, such as potassium carbonate or triethylamine (2-3 molar equivalents).[3]

-

Add benzyl bromide (1-3 molar equivalents) to the mixture.

-

Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

-

After the reaction is complete, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to separate the desired α-benzyl ester from any unreacted starting material and byproducts.

Data Presentation

This section presents a summary of expected quantitative data and physical properties for the synthesized compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Optical Rotation [α]D²⁰ |

| N-Boc-D-aspartic acid | C₉H₁₅NO₆ | 249.22 | >90 | 114-116 | - |

| N-Boc-D-aspartic acid β-methyl ester | C₁₀H₁₇NO₆ | 263.25 | 85-95 | - | - |

| N-Boc-D-aspartic acid α-benzyl ester | C₁₆H₂₁NO₆ | 323.34 | 70-85 | 93-99 | +24 ± 2° (c=1 in MeOH) |

Characterization

The structure and purity of the final product, N-Boc-D-aspartic acid α-benzyl ester, should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the benzyl group (multiplets in the aromatic region, ~7.3 ppm, and a singlet for the CH₂ group around 5.2 ppm), and the aspartic acid backbone protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the ester and carbamate carbonyls, as well as the carbons of the Boc, benzyl, and aspartic acid moieties.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product.

-

Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC), with an expected purity of ≥98%.

Conclusion

The synthesis of N-Boc-D-aspartic acid α-benzyl ester is a critical process for the advancement of peptide-based drug discovery. The detailed protocols and data presented in this guide offer a robust framework for its successful and regioselective preparation. Careful execution of each step, particularly the strategic protection of the β-carboxylic acid prior to α-benzylation, is key to achieving high yields and purity of the target compound.

References

An In-depth Technical Guide to Boc-D-Asp(OBzl)-OH: Structure, Stereochemistry, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the structure, stereochemistry, and analytical characterization of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-benzyl ester, commonly abbreviated as Boc-D-Asp(OBzl)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-aspartic acid residues into peptide sequences. Such modifications are of significant interest in drug development for enhancing peptide stability and modulating biological activity.

Chemical Structure and Stereochemistry

Boc-D-Asp(OBzl)-OH is a derivative of the non-proteinogenic amino acid D-aspartic acid. To facilitate its use in peptide synthesis, its functional groups are selectively protected. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is labile to acid. The side-chain β-carboxyl group is protected as a benzyl ester (OBzl), which is more stable to the acidic conditions used for Boc group removal but can be cleaved under stronger acidic conditions or by hydrogenolysis. The α-carboxyl group remains free to allow for coupling to the N-terminus of a growing peptide chain.

The stereochemistry at the α-carbon is 'D', which is the enantiomer of the naturally occurring L-aspartic acid. This specific configuration is crucial for its role in synthesizing peptides with modified backbones.

Physicochemical and Spectroscopic Data

The identity and purity of Boc-D-Asp(OBzl)-OH are confirmed through various analytical techniques. The quantitative data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 51186-58-4 | [1] |

| Molecular Formula | C₁₆H₂₁NO₆ | [2] |

| Molecular Weight | 323.34 g/mol | |

| Appearance | White to off-white solid | |

| Purity (HPLC) | ≥98.0% | |

| Optical Rotation | [α]²⁵/D = -7.5 to -9.5° (c=2 in AcOH) | |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in DMSO, DMF, and alcohols |

Experimental Protocols

Characterization Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the Boc, benzyl, and aspartate moieties.

-

Protocol: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Expected Resonances:

-

~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

~2.8-3.0 ppm (multiplet, 2H): Methylene protons (CβH₂) of the aspartate side chain.

-

~4.5 ppm (multiplet, 1H): α-proton (CαH) of the aspartate backbone.

-

~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group.

-

~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

A broad singlet corresponding to the NH proton, with its chemical shift being solvent-dependent.

-

A broad singlet for the carboxylic acid proton, also solvent-dependent.

-

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

Protocol: Dissolve 20-50 mg of the sample in a suitable deuterated solvent. Record the spectrum with proton decoupling.

-

Expected Chemical Shift Regions:

-

~28 ppm: Methyl carbons of the Boc group.

-

~37 ppm: β-carbon of the aspartate side chain.

-

~50 ppm: α-carbon of the aspartate backbone.

-

~67 ppm: Methylene carbon of the benzyl group.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~128-136 ppm: Aromatic carbons of the benzyl group.

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~171 ppm: Carbonyl carbon of the benzyl ester.

-

~173 ppm: Carbonyl carbon of the carboxylic acid.

-

-

3.1.2. Infrared (IR) Spectroscopy

-

Protocol: Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate.

-

Expected Absorption Bands:

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3000-2850 cm⁻¹: C-H stretches of alkyl groups.

-

~1735 cm⁻¹: C=O stretch of the benzyl ester.

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretch of the urethane (Boc group).

-

~1520 cm⁻¹: N-H bend.

-

3.1.3. Mass Spectrometry (MS)

-

Protocol: Analyze the sample using electrospray ionization (ESI) mass spectrometry in either positive or negative ion mode.

-

Expected Ions:

-

Positive Mode: [M+H]⁺ at m/z 324.1, [M+Na]⁺ at m/z 346.1.

-

Negative Mode: [M-H]⁻ at m/z 322.1.

-

-

Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the Boc group (-100 Da) or the benzyl group (-91 Da).

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Asp(OBzl)-OH is a standard building block for introducing a D-aspartic acid residue in Boc-SPPS. The general workflow for a single coupling cycle is outlined below.

Protocol for a Single Coupling Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is attached, with its α-amino group protected by Boc.

-

Boc Deprotection: Swell the resin in dichloromethane (DCM). Remove the Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes. Wash the resin thoroughly with DCM and isopropanol (IPA) to remove TFA and byproducts.

-

Neutralization: Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM. This generates a free amine ready for coupling. Wash the resin again with DCM.

-

Amino Acid Activation and Coupling: In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (typically 3-4 equivalents) and an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HBTU, in a solvent mixture of DCM and N,N-dimethylformamide (DMF). Add this pre-activated solution to the neutralized resin.

-

Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

-

Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on the D-aspartic acid residue) are removed simultaneously using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

References

The Strategic Application of Boc and Bzl Protecting Groups in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor necessitates a robust strategy of chemical protection to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the fidelity of the final peptide product. Among the arsenal of protecting groups available to chemists, the tert-Butoxycarbonyl (Boc) and Benzyl (Bzl) groups have historically played a pivotal role, particularly within the framework of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core functions, chemical principles, and practical applications of Boc and Bzl protecting groups in modern peptide chemistry.

Core Principles: A Symphony of Graduated Acid Lability

The efficacy of the Boc/Bzl strategy hinges on the principle of graduated acid lability. This approach employs two types of acid-labile protecting groups that can be selectively removed under different acidic conditions.

The Boc Group: A Transient Shield for the α-Amino Group

The tert-Butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality of an amino acid. Its acid-labile nature allows for its removal at each cycle of peptide chain elongation using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] The Boc group is stable under the basic and neutral conditions often employed during the coupling steps of peptide synthesis.[1]

The Bzl Group: A Semi-Permanent Guardian of Side-Chain Functionality

The Benzyl (Bzl) group, in its various forms (e.g., benzyl ethers for hydroxyl and carboxyl groups), is utilized for the semi-permanent protection of reactive amino acid side chains.[2] These groups are significantly more stable to the acidic conditions used for Boc removal and necessitate a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their cleavage.[3][4] This differential stability is the cornerstone of the Boc/Bzl strategy's quasi-orthogonality.

Quantitative Data Summary

The following tables provide a summary of illustrative quantitative data related to the use of Boc and Bzl protecting groups. It is important to note that yields and efficiencies can be highly sequence-dependent and vary based on specific reaction conditions.

Table 1: Illustrative Yields for Boc Protection of Amino Acids

| Amino Acid | Protecting Reagent | Base | Solvent | Yield (%) | Reference |

| L-Phenylalanine | Di-tert-butyl dicarbonate | Triethylamine | tert-Butyl alcohol / Water | 78-87 | |

| L-Alanine | Di-tert-butyl dicarbonate | Triethylamine | Acetone / Water | 93 | |

| L-Proline | Di-tert-butyl dicarbonate | Trimethylamine | Acetone / Water | 73 | |

| L-Aspartic Acid | Di-tert-butyl dicarbonate | Trimethylamine | Acetone / Water | 60 |

Table 2: Cleavage Conditions for Boc and Bzl Protecting Groups

| Protecting Group | Cleavage Reagent | Typical Conditions | Efficiency/Purity | Notes | Reference |

| Boc | 55% TFA in DCM | 30 min, Room Temp. | Average 9% higher purity than 100% TFA | Reduced risk of omission sequences due to better resin swelling. | |

| Boc | 100% TFA | 5 min, Room Temp. | Lower purity on average | Can lead to incomplete Boc removal due to poor resin swelling. | |

| Bzl (and other side-chain groups) | Anhydrous HF | 0°C, 45-60 min | Effective | Requires specialized equipment and stringent safety precautions. | |

| Bzl (and other side-chain groups) | TFMSA | - | Effective alternative to HF | - |

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Amino Acids Affected | Mitigation Strategies |

| Alkylation | Alkylation of nucleophilic side chains by carbocations generated during acidolysis. | Trp, Met, Cys, Tyr | Use of scavengers (e.g., anisole, p-cresol, thioanisole) in the cleavage cocktail. |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues. | Asp | Use of β-cyclohexyl ester (OcHex) for side-chain protection. |

| N-O Acyl Shift | Migration of the peptide backbone from the amide nitrogen to the hydroxyl group. | Ser, Thr | Reversible by treatment with a weak base. |

| Omission Sequences | Incomplete removal of the Boc group leading to the skipping of an amino acid residue in the sequence. | All | Use of optimal TFA concentration (e.g., 55% in DCM) to ensure proper resin swelling and complete deprotection. |

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc and Bzl protecting groups.

Protocol 1: Boc Protection of L-Phenylalanine

Materials:

-

L-Phenylalanine

-

Triethylamine

-

Di-tert-butyl dicarbonate

-

tert-Butyl alcohol

-

Water

-

Pentane

-

Potassium hydrogen sulfate

-

Ethyl ether (or ethyl acetate)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a suitable reaction vessel, dissolve 1 mole of triethylamine in 750 mL of water.

-

Add 1 mole of L-phenylalanine to the solution with stirring at ambient temperature.

-

Add 750 mL of tert-butyl alcohol and stir until a clear solution is obtained.

-

Slowly add 1 mole of di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate will form.

-

Continue stirring overnight at room temperature to complete the reaction.

-

Extract the reaction mixture twice with 250 mL of pentane.

-

Extract the organic phase three times with 100 mL of saturated aqueous sodium bicarbonate solution.

-

Combine all aqueous layers and acidify to pH 1-1.5 with a solution of 1.65 moles of potassium hydrogen sulfate in 1.5 L of water at 0-5°C.

-

Extract the acidified aqueous layer four times with 400 mL portions of ethyl ether.

-

Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a yellowish oil.

-

Dissolve the oil in ethyl ether and precipitate the product by adding pentane.

-

Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum to yield N-tert-butoxycarbonyl-L-phenylalanine.

Protocol 2: Benzylation of a Serine Side-Chain Hydroxyl Group (Williamson Ether Synthesis)

Materials:

-

Nα-Boc-L-Serine derivative

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve the Nα-Boc-L-Serine derivative (1.0 equivalent) in anhydrous DMF or THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (2.0 equivalents) portion-wise to the solution.

-

Stir the mixture at 0°C for 30 minutes.

-

Slowly add benzyl bromide (1.5–2.0 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0°C and quench by the slow addition of water.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the benzylated serine derivative.

Protocol 3: Solid-Phase Peptide Synthesis Cycle using Boc/Bzl Strategy

This protocol outlines a single cycle of amino acid addition.

Materials:

-

Boc-protected amino acid

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 55% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the protonated N-terminus by washing the resin with a solution of 5-10% DIEA in DCM or DMF.

-

Wash the resin with DCM and then DMF to remove excess base.

-

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

-

-

Repeat the cycle for the next amino acid in the sequence.

Protocol 4: Final Cleavage of Peptide from Resin and Bzl Group Removal using Anhydrous HF

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin (1-2 g) and a magnetic stir bar in the HF cleavage vessel.

-

Add the appropriate scavenger cocktail. A common mixture is p-cresol and dimethyl sulfide (DMS). For a peptide containing Trp(For), a mixture of p-cresol and p-thiocresol can be used.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully distill the required amount of anhydrous HF (approximately 2.5 mL per gram of resin) into the vessel.

-

Stir the slurry at 0°C for 45-60 minutes. For peptides with more resistant protecting groups like Arg(Tos), the reaction time may be extended up to 2 hours.

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

-

Precipitate the crude peptide by adding the remaining slurry to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

Mandatory Visualizations

Caption: Mechanism of Boc protection of an amino acid.

References

Solubility Profile of Boc-D-Asp-OBzl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-D-Asp-OBzl (N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring efficient coupling, and minimizing aggregation during peptide chain elongation. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a workflow for its application in Boc-SPPS.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups significantly impacts its solubility profile, rendering it more soluble in organic solvents than in aqueous solutions.

While comprehensive quantitative data across a wide spectrum of organic solvents is not extensively published, the following table summarizes the available information.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Notes |

| Highly Soluble In | |||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 100 mg/mL | Requires sonication for rapid dissolution. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Clearly Soluble | Soluble at 1 mmole in 2 mL. Also confirmed soluble at concentrations of 1.4% and 2% for optical rotation measurements.[1] |

| Ethanol | C₂H₆O | 46.07 | 78.37 | 100 mg/mL | Requires sonication for rapid dissolution. |

| Qualitatively Soluble In | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Soluble | A common solvent for peptide synthesis reactions involving this compound. |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble | [2] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Soluble | [2] |

| Acetone | C₃H₆O | 58.08 | 56 | Soluble | |

| Limited/No Data | |||||

| Methanol | CH₃OH | 32.04 | 64.7 | No data available | |

| Isopropanol | C₃H₈O | 60.10 | 82.6 | No data available | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | No data available |

Experimental Protocol: Determination of Solubility

The following protocol provides a standardized method for determining the solubility of this compound in various organic solvents, adapted from general procedures for protected amino acids. This method utilizes High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials:

-

This compound

-

Organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran, N,N-Dimethylformamide, Dimethyl Sulfoxide)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 200 mg) into a series of vials.

-

Add a precise volume of each test solvent (e.g., 2.0 mL) to the vials.

-

Tightly cap the vials and vortex for 2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to reach equilibrium.

-

-

Sample Clarification:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve. Record the dilution factor.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the dilution solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone in Boc-SPPS for the introduction of D-aspartic acid residues. Its solubility in common SPPS solvents like DMF and DCM is critical for the efficiency of the coupling steps. The following diagram illustrates the typical workflow of a single coupling cycle in Boc-SPPS.

Caption: Workflow for a single cycle of Boc solid-phase peptide synthesis (SPPS).

This workflow highlights the critical steps where the solubility of this compound is essential. In the coupling step, the protected amino acid must be fully dissolved in the reaction solvent (typically DMF or DCM) along with the activating agents to ensure a complete and efficient reaction with the free N-terminus of the resin-bound peptide. Poor solubility can lead to incomplete coupling, resulting in deletion sequences and difficult purification of the final peptide.

References

A Technical Guide to the Acid-Labile tert-Butoxycarbonyl (Boc) Protecting Group: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its widespread use is attributed to its ease of installation, stability in diverse chemical environments—including basic, nucleophilic, and catalytic hydrogenation conditions—and, most critically, its predictable and clean removal under acidic conditions.[1] This guide provides an in-depth analysis of the acid-catalyzed deprotection mechanism, quantitative data on its lability, detailed experimental protocols, and workflows for its application.

The Core Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is most commonly achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The process is a type of acid-catalyzed carbamate hydrolysis that proceeds through a specific and well-understood pathway.[2]

The mechanism unfolds in three primary steps:

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by an acid. This initial step activates the group for subsequent cleavage.

-

Fragmentation: The protonated intermediate undergoes fragmentation. This involves the breaking of the C-O bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide. The liberated amine is then typically protonated by the excess acid in the medium, forming an amine salt.

A significant aspect of this mechanism is the generation of the reactive tert-butyl cation. This cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene gas. In substrates with nucleophilic residues (e.g., tryptophan, methionine), this can lead to unwanted side-product formation via t-butylation. The addition of "scavengers" like triisopropylsilane (TIS) or anisole is a common strategy to trap this cation and prevent side reactions.

Quantitative Analysis of Boc Group Lability

The rate of Boc deprotection is highly dependent on the acid used, its concentration, the solvent, and the substrate's steric and electronic properties. While strong acids like neat TFA can cleave the Boc group in minutes, milder conditions can be employed for sensitive substrates.

Recent kinetic studies have revealed a second-order dependence on the concentration of acids like HCl, sulfuric acid, and methanesulfonic acid. This suggests a more complex mechanism than simple protonation followed by unimolecular fragmentation, possibly involving a general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation. In contrast, deprotection with TFA often requires a large excess of acid and can show an inverse kinetic dependence on the trifluoroacetate concentration.

The following table summarizes typical conditions and reaction times for the deprotection of various N-Boc protected amines, providing a comparative overview of different acidic systems.

| Acidic Reagent/System | Substrate Type | Time | Yield | Reference |

| Neat Trifluoroacetic Acid (TFA) | General Amines | 30 min - 2 h | High | |

| 4M HCl in 1,4-Dioxane | General Amines | 1 - 4 h | High | |

| Choline Chloride:pTSA (DES) | Aliphatic Primary Amines | 10 - 20 min | >98% | |

| Choline Chloride:pTSA (DES) | Aliphatic Secondary Amines | 30 min | Excellent | |

| Choline Chloride:pTSA (DES) | N-Boc Alanine Methyl Ester | 10 min | >98% | |

| Choline Chloride:pTSA (DES) | N-Boc Leucine Methyl Ester | 25 min | 68% | |

| H₂SO₄ (1.5 equiv) in tBuOAc | Dipeptide (N-Boc-Phe-Phe-OtBu) | Not specified | 95% |

Note: Reaction times and yields are substrate-dependent and may vary.

Experimental Protocols and Workflows

Successful implementation of Boc protection and deprotection requires careful execution. Below are representative protocols and a generalized experimental workflow.

This protocol describes the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

-

Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a 1:1 mixture of water and THF.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 equiv). If the amine is used as a salt (e.g., hydrochloride), add a base like triethylamine (TEA) or sodium hydroxide (NaOH) (1.0-1.5 equiv) to liberate the free amine.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2 to 24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. If an aqueous system was used, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the resulting N-Boc protected amine by column chromatography if necessary.

This protocol is a standard method for cleaving the Boc group.

-

Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). For acid-sensitive substrates, consider adding a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v in DCM, or neat).

-

Reaction: Stir the mixture at room temperature. Reactions are often complete within 30 minutes to a few hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Workup: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with a solvent like toluene or DCM several times. The product is typically obtained as a stable TFA salt.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

The following diagram illustrates the logical flow from a starting amine to the final deprotected product, encompassing both the protection and deprotection stages.

Conclusion

The Boc protecting group remains an invaluable tool in chemical synthesis due to its robust nature and the well-defined, reliable conditions for its removal. A thorough understanding of the acid-catalyzed deprotection mechanism, including the role of the tert-butyl cation and the influence of reaction kinetics, is critical for optimizing reaction conditions, minimizing side-product formation, and achieving high yields. The protocols and data presented herein serve as a comprehensive resource for researchers navigating the application of this essential protecting group strategy.

References

An In-depth Technical Guide to the Boc/Bzl Quasi-Orthogonal Protection Strategy

For researchers, scientists, and drug development professionals engaged in the complex world of peptide synthesis and the creation of intricate organic molecules, the strategic selection of protecting groups is a critical determinant of success. Among the established methodologies, the tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy remains a powerful and relevant approach, particularly for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the core principles of the Boc/Bzl strategy, its quasi-orthogonal nature, detailed experimental protocols, and a quantitative overview of its application.

Core Principles: A Balancing Act of Acid Lability

The Boc/Bzl strategy is predicated on the differential acid lability of two key protecting groups: the temporary Nα-amino protecting group, Boc, and the more permanent side-chain protecting groups, which are typically benzyl-based ethers, esters, or carbamates.[1][2] The term "quasi-orthogonal" arises from the fact that both groups are removed under acidic conditions. However, the Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl-based groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][4] This significant difference in the required acid strength allows for the selective removal of the Boc group at each step of peptide chain elongation without prematurely cleaving the side-chain protectors.[2]

The primary advantage of the Boc/Bzl strategy lies in its robustness, often leading to higher yields and purity, especially in routine, high-throughput synthesis. It can be particularly advantageous for the synthesis of hydrophobic peptides that are prone to aggregation.

Data Presentation: A Quantitative Look at Synthesis Outcomes

The efficiency of a protection strategy is ultimately judged by the yield and purity of the final product. While yields are highly dependent on the specific peptide sequence and synthesis conditions, the following table provides a summary of reported yields for various peptides synthesized using the Boc/Bzl strategy, offering a quantitative perspective on its effectiveness.

| Peptide/Molecule | Synthesis Strategy | Key Protecting Groups | Reported Overall Yield | Reference |

| Bradykinin | Boc/Bzl SPPS | Boc (Nα), Bzl-based (side chains) | Not explicitly quantified but successfully synthesized | |

| Oxytocin | Boc/Bzl SPPS | Z-Cys(Bzl), Tyr(Bzl) | 49-54% (after oxidation) | |

| Insulin A-Chain | Boc chemistry SPPS | Boc (Nα), Cl-Z, Bzl-based (side chains) | Not explicitly quantified for the full chain in the reference | |

| Biotinylated Peptide | Boc chemistry | Nα-Boc-Nε-Fmoc-L-lysine | Not explicitly quantified but protocol provided | |

| Somatostatin (dihydrosomatostatin) | Fmoc/tBu SPPS (for comparison) | Fmoc (Nα), tBu-based (side chains) | 91% |

Mandatory Visualization: Charting the Course of Synthesis

To visually delineate the critical workflows and chemical transformations inherent to the Boc/Bzl strategy, the following diagrams have been generated using the DOT language.

Caption: Boc Protection of an Amine.

Caption: Acid-Catalyzed Boc Deprotection.

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Cycle.

Caption: Final HF Cleavage and Deprotection.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of the Boc/Bzl strategy hinges on meticulous execution of the experimental procedures. The following protocols provide detailed methodologies for the key steps involved.

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate.

-

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (3.0 eq)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add water and wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl).

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

-

Protocol 2: Benzyl Protection of a Serine Side Chain (Boc-Ser(Bzl)-OH)

This protocol outlines the benzylation of the hydroxyl group of N-Boc-serine. A similar strategy can be applied to other hydroxyl- or carboxyl-containing side chains.

-

Materials:

-

N-Boc-L-serine (1.0 eq)

-

Benzyl bromide (1.0 eq)

-

Cesium carbonate (Cs₂CO₃) (1.0 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve N-Boc-L-serine in DMF.

-

Add cesium carbonate to the solution and stir.

-

Add benzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Boc-Ser(Bzl)-OH.

-

Protocol 3: Standard Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single cycle of amino acid addition in a manual Boc-SPPS.

-

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-protected amino acid (3-4 eq)

-

Coupling reagent (e.g., HBTU, 3-4 eq)

-

Diisopropylethylamine (DIEA) (6-8 eq)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (25-50% in DCM)

-

Neutralization solution (5-10% DIEA in DMF)

-

Washing solvents (DMF, DCM, Isopropanol)

-

-

Procedure:

-

Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with fresh TFA solution for 20-30 minutes.

-

Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.

-

Neutralization: Treat the resin with the neutralization solution twice.

-

Washing: Wash the resin with DMF.

-

Coupling: In a separate vessel, pre-activate the Boc-protected amino acid with the coupling reagent and DIEA in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin sequentially with DMF and DCM.

-

Repeat the cycle for each subsequent amino acid.

-

Protocol 4: Final HF Cleavage and Deprotection

Caution: Anhydrous hydrogen fluoride is extremely toxic and corrosive and requires specialized equipment and stringent safety precautions. This procedure should only be performed by trained personnel in a dedicated and properly ventilated fume hood.

-

Materials:

-

Peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., p-cresol, p-thiocresol, anisole)

-

Cold diethyl ether

-

Solvent for dissolving the peptide (e.g., aqueous acetic acid)

-

-

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add the appropriate scavengers to the reaction vessel. The choice of scavengers depends on the amino acid composition of the peptide.

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by vacuum evaporation.

-

Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Precipitate the crude peptide by adding a large volume of cold diethyl ether.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the peptide with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

The Boc/Bzl quasi-orthogonal protection strategy, while one of the classic methods in peptide synthesis, continues to be a valuable and robust tool for researchers and drug development professionals. Its reliability in producing high yields of even complex and hydrophobic peptides ensures its continued relevance in the field. A thorough understanding of its core principles, the nuances of its quasi-orthogonality, and the meticulous application of its experimental protocols are paramount to leveraging this powerful synthetic strategy to its full potential. By carefully considering the factors outlined in this guide, scientists can confidently employ the Boc/Bzl approach to advance their research and development endeavors.

References

An In-depth Technical Guide to Boc-D-Asp-OBzl (CAS 92828-64-3) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-D-Asp-OBzl, a critical building block in peptide synthesis, particularly for applications in drug discovery and development. This document details its chemical and physical properties, and provides a thorough methodology for its application in solid-phase peptide synthesis (SPPS).

Core Specifications

This compound, with the CAS number 92828-64-3, is a protected derivative of D-aspartic acid. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) ester protects the α-carboxyl group. This dual protection scheme makes it a valuable reagent for the controlled, stepwise synthesis of peptides.[1]

Chemical and Physical Properties

The quantitative specifications for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 92828-64-3 | [1][2] |

| Synonyms | (R)-2-tert-Butoxycarbonylaminosuccinic acid 1-benzyl ester, Boc-D-aspartic acid α-benzyl ester | [1][2] |

| Molecular Formula | C₁₆H₂₁NO₆ | |

| Molecular Weight | 323.34 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥ 98% (HPLC) | |

| Melting Point | 93 - 99 °C | |

| Optical Rotation | [α]D20 = 24 ± 2º (c=1 in MeOH) | |

| Solubility | Soluble in Ethanol (100 mg/mL with sonication) | |

| Storage Conditions | 0 - 8 °C |

Applications in Drug Development and Research

This compound is a key component in the synthesis of peptides and peptidomimetics. Its incorporation into peptide sequences is crucial for developing biologically active compounds. The D-configuration of the aspartic acid residue can enhance proteolytic stability and influence the conformational properties of the resulting peptide, which is often desirable in therapeutic peptide design.

Key application areas include:

-

Peptide Synthesis: It serves as a fundamental building block for creating modified peptides with enhanced biological activity or stability.

-

Drug Development: This compound is utilized in the pharmaceutical industry for the development of novel drugs, particularly those targeting neurological conditions.

-

Biochemical Research: Researchers employ this compound to study metabolic pathways and other biochemical processes involving amino acids.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-based solid-phase peptide synthesis. The general principle of Boc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The Boc group serves as a temporary protecting group for the Nα-amino group and is removed by a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups, such as the benzyl ester in this compound, are more stable and are removed at the end of the synthesis with a stronger acid like hydrogen fluoride (HF).

Detailed Methodology for a Single Coupling Cycle

The following protocol outlines the manual synthesis for one cycle of amino acid addition using this compound.

Materials and Reagents:

-

Resin (e.g., Merrifield or PAM resin) with the growing peptide chain

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., DCC/HOBt or HATU)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

Procedure:

-

Resin Swelling: The peptide-resin is initially swelled in a suitable solvent like DCM in a fritted reaction vessel.

-

Nα-Boc Deprotection:

-

The resin is treated with a solution of 25-50% TFA in DCM for approximately 1-2 minutes for a pre-wash.

-

The solution is drained, and a fresh solution of 25-50% TFA in DCM is added. The mixture is agitated for 20-30 minutes to ensure complete removal of the Boc group.

-

The resin is then washed thoroughly with DCM to remove residual TFA and the cleaved Boc group.

-

-

Washing: The resin is washed sequentially with DCM, IPA, and DMF to prepare for the coupling step.

-

Neutralization:

-

To deprotonate the N-terminal amine salt formed during the acidic deprotection step, the resin is treated with a solution of 5-10% DIEA in DCM or DMF.

-

This step is typically repeated, followed by extensive washing with DCM or DMF to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, this compound (typically 3 equivalents relative to the resin loading) is pre-activated. A common method involves dissolving the amino acid with an activating agent like HATU and DIEA in DMF.

-

The activated this compound solution is then added to the neutralized peptide-resin.

-

The reaction is allowed to proceed for 1-2 hours. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete, the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the application of this compound.

Caption: A single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

References

The Mirror Image Advantage: A Technical Guide to Incorporating D-Amino Acids into Peptides

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into peptide-based therapeutics represents a significant advancement in drug design, offering a powerful tool to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This technical guide provides an in-depth exploration of the core theoretical advantages of D-amino acid substitution, focusing on enhanced enzymatic stability, modulated receptor interactions, and the generation of novel biological activities. Detailed methodologies for key experiments are provided, alongside a quantitative analysis of the benefits of this stereochemical strategy.

Enhanced Enzymatic Stability and Bioavailability

The primary and most well-established advantage of incorporating D-amino acids is the significant increase in resistance to proteolytic degradation. Endogenous proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids, the non-superimposable mirror images of L-amino acids, creates a steric hindrance within the enzyme's active site, effectively preventing enzymatic cleavage. This increased proteolytic resistance directly translates to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.

Quantitative Analysis of Proteolytic Resistance

The following table summarizes data from various studies, demonstrating the enhanced stability of peptides containing D-amino acids in the presence of proteases or serum.

| Peptide/Analog | Modification | Proteolytic Environment | Time (hours) | % Intact Peptide Remaining | Reference |

| L-peptide | None | Proteinase K | 4 | 0% | |

| L-peptide with C-terminal D-amino acid | C-terminal D-amino acid | Proteinase K | 24 | 15% | |

| Polybia-MPI (L-form) | None | Trypsin (0.002 mg/ml) | 1 | 0% (activity inhibited) | |

| D-MPI (all D-amino acid form) | All D-amino acid substitution | Trypsin (2 mg/ml) | 6 | 100% (activity retained) | |

| DMPC-10A (L-form) | None | Trypsin | Not specified | Susceptible to hydrolysis | |

| DMPC-10B (D-form) | All D-amino acid substitution | Trypsin and Chymotrypsin | Not specified | Remarkably resistant | |

| Peptide 1 | L-amino acids | Human Blood Plasma | 43.5 | 50% (t1/2) | |

| Peptide 2 | L-amino acids | Human Blood Plasma | 3.2 | 50% (t1/2) | |

| DP06 | L-Lys and L-Arg replaced with D-amino acids | Human Plasma | 8 | >90% | |

| DP06 | L-Lys and L-Arg replaced with D-amino acids | Human Plasma | 24 | >60% |

Modulation of Receptor Binding and Biological Activity

The substitution of L-amino acids with their D-enantiomers can significantly alter the three-dimensional conformation of a peptide. This can, in turn, influence its binding affinity and selectivity for its target receptor. In some instances, the D-amino acid-containing peptide may adopt a more favorable conformation for receptor binding, leading to increased potency. Conversely, if the specific stereochemistry of an L-amino acid is critical for the interaction, a D-amino acid substitution can decrease or abolish binding. This conformational flexibility allows for the fine-tuning of a peptide's pharmacological profile.

Furthermore, the incorporation of D-amino acids can lead to unique biological activities not observed in the parent L-peptide. A prominent example is in the field of antimicrobial peptides (AMPs), where D-amino acid substitution has been shown to enhance antimicrobial potency and selectivity.

Quantitative Analysis of Biological Activity

The following table presents minimum inhibitory concentration (MIC) data for L- and D-amino acid-containing antimicrobial peptides, illustrating the impact of stereochemistry on their efficacy.

| Peptide | Target Organism | MIC (µM) of L-form | MIC (µM) of D-form | Reference |

| Polybia-MPI | E. coli | 16 | 8-16 | |

| Polybia-MPI | S. aureus | 16 | 8 | |

| DMPC-10A/B | E. coli | 8 | 2 | |

| DMPC-10A/B | MRSA | 4 | 2 | |

| DMPC-10A/B | K. pneumoniae | 4 | 8 |

Experimental Protocols

Synthesis of Peptides Containing D-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides containing D-amino acids.

Methodology:

-

Resin Preparation: The synthesis starts with a solid support resin (e.g., Rink amide resin) to which the first amino acid is anchored.

-

Amino Acid Coupling: Protected D-amino acids (commonly with Fmoc or Boc protecting groups) are sequentially coupled to the growing peptide chain. The protecting groups prevent unwanted side reactions. Coupling is facilitated by activating agents like HBTU and a base such as DIPEA.

-

Deprotection: The protecting group on the N-terminus of the newly added amino acid is removed (e.g., with piperidine for Fmoc) to allow for the next coupling cycle.

-

Wash Steps: Between each coupling and deprotection step, the resin is thoroughly washed with solvents like DMF, DCM, and MeOH to remove excess reagents and byproducts.

-

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-D-Asp(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method for the chemical synthesis of peptides. The Boc/Bzl (benzyl) protection scheme is a well-established approach where the temporary Nα-amino protecting group is the acid-labile Boc group, and more permanent side-chain protecting groups are typically benzyl-based ethers, esters, and carbamates.[1][2] This application note provides a detailed protocol for the incorporation of Boc-D-Asp(OBzl)-OH into a peptide sequence using manual or automated SPPS.

The D-configuration of the aspartic acid residue can be critical for creating peptides with enhanced enzymatic stability and unique conformational properties, which are often desirable in therapeutic peptide development.[3] The benzyl ester protection of the β-carboxyl group of aspartic acid is compatible with the Boc/Bzl strategy, as it is stable to the mildly acidic conditions used for Nα-Boc deprotection (typically trifluoroacetic acid in dichloromethane) but is readily cleaved during the final, strong acid-mediated cleavage step (e.g., with anhydrous hydrogen fluoride or trifluoromethanesulfonic acid).[1][4]

This protocol will cover the key steps of the synthesis cycle, including resin selection and preparation, deprotection, neutralization, coupling of Boc-D-Asp(OBzl)-OH, and final cleavage and deprotection of the completed peptide. Additionally, potential side reactions, such as aspartimide formation, and strategies for their mitigation will be discussed.

Data Presentation

Table 1: Key Parameters and Reagents for Boc-D-Asp(OBzl)-OH Incorporation

| Parameter | Value | Notes |

| Resin Selection | Merrifield, PAM, or BHA/MBHA resin | Merrifield or PAM resins are used for peptide acids, while BHA or MBHA resins are used for peptide amides. |

| Resin Substitution | 0.5 - 1.0 mmol/g | A lower substitution may be beneficial for longer or more complex peptide sequences. |

| Boc-D-Asp(OBzl)-OH Equivalents | 3-4 | Relative to the resin substitution. |

| Coupling Reagent Equivalents | 3-4 | For reagents like HBTU, HATU, or DIC. |

| Base (DIEA) Equivalents | 6-8 | For pre-activation with HATU or in situ neutralization. |

| Coupling Time | 1-4 hours | Can be monitored using the Kaiser test; may require double coupling. |

| Deprotection Solution | 25-50% TFA in DCM | A pre-wash of 1-2 minutes is followed by a longer deprotection step of 20-30 minutes. |

| Neutralization Solution | 5-10% DIEA in DCM or NMP | Performed for 5-10 minutes. |

| Final Cleavage Reagent | Anhydrous HF or TFMSA | Strong acids required to remove the benzyl side-chain protecting group and cleave the peptide from the resin. |

| Cleavage Cocktail Scavengers | Anisole, p-cresol, thioanisole | Used to trap reactive carbocations generated during cleavage. |

| Expected Coupling Efficiency | >99% | Per step for standard amino acids. |

| Crude Peptide Purity | 50-70% | Highly dependent on the peptide sequence and length; purification is typically required. |

Experimental Protocols

Resin Selection and Preparation

-

Resin Choice : For the synthesis of a peptide acid, select a Merrifield or Phenylacetamidomethyl (PAM) resin. For a peptide amide, a Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resin is appropriate.

-

Swelling : Swell the resin in Dichloromethane (DCM) for at least 30 minutes before initiating the synthesis. For subsequent steps in polar aprotic solvents, wash the resin with Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Nα-Boc Deprotection

-

Pre-wash : Treat the peptide-resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

-

Deprotection : Drain the pre-wash solution and add a fresh solution of 25-50% TFA in DCM. Agitate the mixture for 20-30 minutes to ensure complete removal of the Boc group.

-

Washing : Filter the resin and wash it thoroughly with DCM to remove residual TFA and the cleaved Boc group. This is followed by washes with isopropanol (IPA) and then DCM.

Neutralization

-

Base Treatment : To deprotonate the N-terminal ammonium salt formed during deprotection, treat the peptide-resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or NMP for 5-10 minutes.

-

Washing : Filter the resin and wash thoroughly with DCM or NMP to remove the excess base.

Coupling of Boc-D-Asp(OBzl)-OH

This protocol details a common method using HBTU/DIEA for activation.

-

Pre-activation : In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (3-4 equivalents) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or DMF.

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

-

Coupling : Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitoring : The completion of the coupling reaction can be monitored using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

Capping (Optional)

If the coupling reaction remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptide sequences. This can be achieved by treating the peptide-resin with a solution of acetic anhydride and DIEA in NMP.

Final Cleavage and Deprotection

Caution : Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. Trifluoromethanesulfonic acid (TFMSA) is a slightly less hazardous alternative.

-

Resin Preparation : After the final Nα-Boc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

-

HF Cleavage :

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir the mixture at 0°C for 1-2 hours. For peptides containing Asp(OBzl), performing the cleavage at a lower temperature (e.g., 0-5°C) can help minimize aspartimide formation.

-

After the reaction, the HF is carefully evaporated under a stream of nitrogen.

-

-

Peptide Precipitation and Washing :

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide precipitate several times with cold diethyl ether to remove scavengers and organic byproducts.

-

-

Extraction and Lyophilization :

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

-

Purification and Analysis

-

Purification : Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis : Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Mitigation of Aspartimide Formation

A significant side reaction when using Asp(OBzl) is the formation of a cyclic aspartimide intermediate, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser. This can occur during both the piperidine-based deprotection in Fmoc chemistry and the final acid cleavage in Boc chemistry.

Strategies to Minimize Aspartimide Formation in Boc/Bzl SPPS:

-

Cleavage Conditions : Perform the final HF or TFMSA cleavage at low temperatures (0-5°C) to reduce the rate of the acid-catalyzed cyclization.

-